4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a furan-2-ylmethyl group, a methylsulfamoyl group, and a 2-methoxy-5-nitrophenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-aminobenzamide with appropriate reagents to introduce the desired substituents.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is typically added through a sulfonation reaction, using methylsulfonyl chloride in the presence of a base.
Attachment of the 2-Methoxy-5-nitrophenyl Group: This group can be introduced through a nitration reaction followed by methoxylation, using appropriate nitrating agents and methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzamides and furan derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential use as a biochemical probe or a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structural similarity to known bioactive molecules suggests it might have therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress by generating ROS, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-phenylbenzamide: Lacks the methoxy and nitro groups, potentially altering its reactivity and biological activity.
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-hydroxy-5-nitrophenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and nitro groups in 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and potential biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-12-15(23(25)26)7-10-19(18)29-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDNCFRBMUVOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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